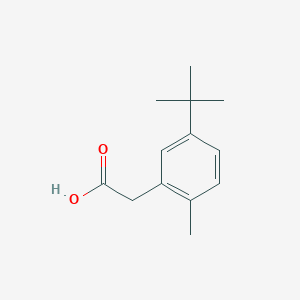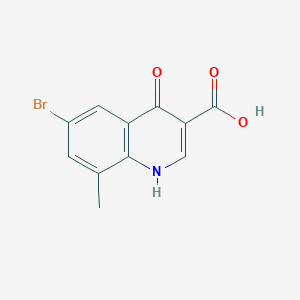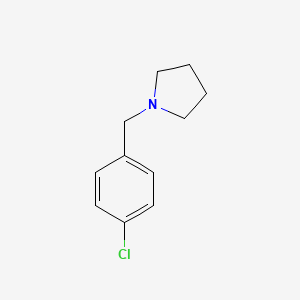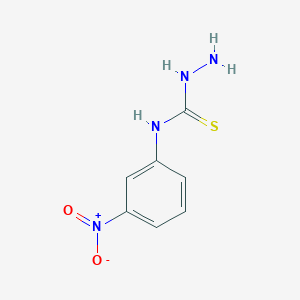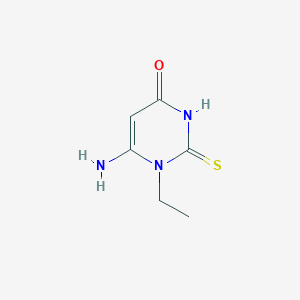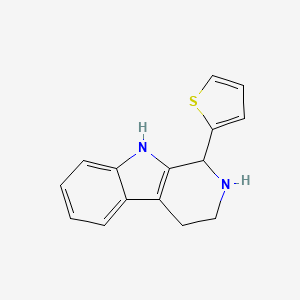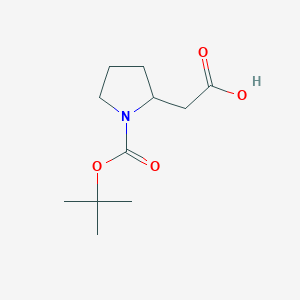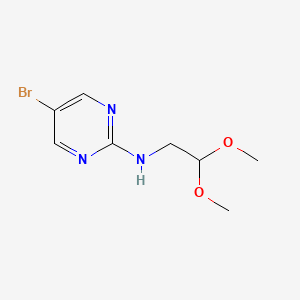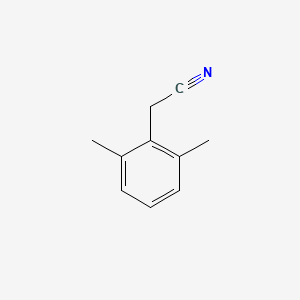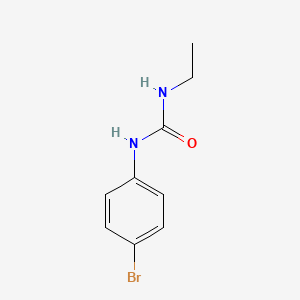![molecular formula C12H16BrIO B1334556 Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- CAS No. 303092-94-6](/img/structure/B1334556.png)
Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- is an organic compound with the molecular formula C12H16BrIO. This compound is characterized by the presence of a benzene ring substituted with a 6-bromohexyl group and an iodine atom. It is a versatile intermediate used in various chemical syntheses and research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-bromo-6-hexanol.
Etherification: 1-bromo-6-hexanol is reacted with 4-iodophenol in the presence of a base such as potassium carbonate to form the ether linkage, resulting in Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale etherification reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzene ring and the alkyl chain.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium iodide in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
Scientific Research Applications
Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- involves its ability to undergo various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can participate in substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-
- 1-[4-[(6-Bromohexyl)oxy]butyl]benzene
Comparison:
- Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to similar compounds.
- Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- contains a nitro group, which imparts different chemical properties and reactivity.
- 1-[4-[(6-Bromohexyl)oxy]butyl]benzene has a different alkyl chain length, affecting its physical and chemical properties.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry
Properties
IUPAC Name |
1-(6-bromohexoxy)-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrIO/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGPUWICHIIELI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCBr)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399671 |
Source


|
| Record name | Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303092-94-6 |
Source


|
| Record name | Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
